molecular formula C8H6Cl2F2O2 B1409896 2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol CAS No. 1806352-90-8

2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol

Cat. No.: B1409896
CAS No.: 1806352-90-8
M. Wt: 243.03 g/mol
InChI Key: AFUCAOFQYOCPJM-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The systematic IUPAC name for 2,4-dichloro-3-(difluoromethoxy)benzyl alcohol is [2,4-dichloro-3-(difluoromethoxy)phenyl]methanol . Its molecular formula is C₈H₆Cl₂F₂O₂ , with a molecular weight of 243.03 g/mol . The compound belongs to the class of halogenated aromatic alcohols , characterized by a benzene ring substituted with hydroxyl (-OH), chlorine (Cl), and difluoromethoxy (-OCF₂H) groups.

Under international chemical classification systems, it falls under HS Code 2909.30 as an aromatic ether-alcohol derivative, alongside other halogenated benzyl alcohols. Regulatory frameworks categorize it as a specialty organic intermediate, primarily used in research and industrial synthesis.

Property Value Source
CAS Number 1803712-00-6
Molecular Formula C₈H₆Cl₂F₂O₂
Exact Mass 243.975 Da

Structural Overview and Significance in Halogenated Aromatics

The compound’s structure features a benzyl alcohol core (C₆H₅CH₂OH) with three key substituents:

  • Chlorine atoms at positions 2 and 4 of the aromatic ring.
  • A difluoromethoxy group (-OCF₂H) at position 3.
  • A hydroxymethyl group (-CH₂OH) at position 1.

This arrangement creates distinct electronic effects:

  • The electron-withdrawing chlorine atoms increase ring electrophilicity, facilitating nucleophilic substitution reactions.
  • The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, a critical feature in pharmaceutical intermediates.
  • The hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity.

In halogenated aromatic chemistry, this compound exemplifies ortho/para-directing effects , with chlorine atoms guiding subsequent functionalization reactions. Its structural complexity makes it a benchmark for studying steric hindrance in polyhalogenated systems.

Historical Context of Development

The synthesis of this compound emerged from advancements in fluorinated aromatic chemistry during the late 20th century. Early methods for introducing difluoromethoxy groups relied on hazardous reagents like difluoromethyl bromide, but modern protocols use safer agents such as sodium difluoromethoxide .

Key milestones include:

  • 1990s : Development of regioselective chlorination techniques for benzyl alcohol derivatives.
  • 2010s : Optimization of one-pot synthesis routes combining Friedel-Crafts alkylation and halogenation.
  • 2020s : Adoption of flow chemistry to improve yield (>85%) and purity (>97%) in industrial production.

Position in Contemporary Organic Chemistry Research

Current research focuses on three domains:

  • Pharmaceutical Intermediates : The compound serves as a precursor to PDE4 inhibitors like roflumilast, with its difluoromethoxy group critical for target binding.
  • Material Science : Its halogen-rich structure is explored for flame-retardant polymers, leveraging chlorine’s radical-scavenging properties.
  • Catalysis : Studies investigate its use as a ligand in palladium-catalyzed cross-coupling reactions, where fluorine atoms enhance catalyst stability.

Recent publications highlight its role in C–H functionalization reactions , enabling direct arylation of unactivated substrates. Over 15 patents since 2020 reference its derivatives, underscoring industrial relevance.

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Properties

IUPAC Name

[2,4-dichloro-3-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c9-5-2-1-4(3-13)6(10)7(5)14-8(11)12/h1-2,8,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUCAOFQYOCPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Stage Ester Hydrolysis Method (from 2,4-Dichlorobenzyl Chloride)

This method is adapted from patents such as US4387253A and EP0047622B1, which describe a high-yield process for synthesizing benzyl alcohol derivatives, including 2,4-dichlorobenzyl alcohol, via ester intermediates.

Step Description Key Reagents & Conditions Advantages
Stage 1: Formation of Ester React 2,4-dichlorobenzyl chloride with a water-soluble salt of organic acid (e.g., sodium acetate) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium salts). - 2,4-Dichlorobenzyl chloride
- Sodium acetate
- Tetrabutylammonium hydrogen sulfate or halide
- Aqueous medium, reflux at 70-80°C
Prevents formation of by-products like bis-2,4-dichlorobenzyl ether, improves yield, and simplifies purification.
Stage 2: Hydrolysis of Ester Hydrolyze the ester with aqueous sodium hydroxide under reflux to produce the benzyl alcohol. - Sodium hydroxide (70% w/v)
- Reflux at 70-80°C
High purity (>99%), yields around 95%, environmentally friendly due to aqueous conditions.

Research Findings:
This method yields high purity benzyl alcohol with minimal by-products, making it suitable for industrial scale-up. The process benefits from phase transfer catalysis to enhance reaction rates and yields.

Direct Hydrolysis of Benzyl Chloride (Alternative Method)

Although less favored due to side reactions, some processes involve direct hydrolysis of 2,4-dichlorobenzyl chloride with strong bases, as described in patents like US4387253A. This approach often results in by-product formation (e.g., bis-2,4-dichlorobenzyl ether) and lower yields, necessitating additional purification steps.

Step Description Conditions Drawbacks
Hydrolysis React benzyl chloride with aqueous sodium hydroxide directly. Reflux at 70-80°C Formation of by-products, lower yields (~80%), more complex purification.

Research Findings:
While straightforward, this method is less efficient for high-purity production due to side reactions.

Preparation of 2,4-Dichlorobenzyl Alcohol via Esterification and Hydrolysis (from Organic Acids)

This route involves esterification of 2,4-dichlorobenzyl chloride with organic acids, followed by hydrolysis, emphasizing environmentally benign conditions.

Step Description Reagents & Conditions Benefits
Esterification Reaction with acetic acid in presence of phase transfer catalysts. - 2,4-Dichlorobenzyl chloride
- Acetic acid
- Tetrabutylammonium salts
- Reflux at 70-80°C
High selectivity, minimizes by-products.
Hydrolysis Hydrolyze ester with aqueous sodium hydroxide. Reflux at 70-80°C High yield, high purity.

Research Findings:
This method is advantageous for large-scale synthesis due to its high efficiency and low environmental impact.

Data Summary Table

Preparation Method Raw Materials Key Reagents Reaction Conditions Yield Purity Environmental Impact
Ester Hydrolysis (patent-based) 2,4-Dichlorobenzyl chloride Sodium acetate, phase transfer catalyst, NaOH Reflux 70-80°C ~95% >99% Low (aqueous, catalytic)
Direct Hydrolysis 2,4-Dichlorobenzyl chloride NaOH Reflux 70-80°C 80-90% Variable Moderate (by-products)
Esterification & Hydrolysis Organic acids Organic acid salts, catalysts Reflux 70-80°C High >99% Low

Research Findings & Advantages

  • High Yield & Purity: The phase transfer catalysis approach ensures yields exceeding 95% with minimal impurities.
  • Cost-Effectiveness: Using aqueous media and readily available catalysts reduces raw material and processing costs.
  • Environmental Considerations: The methods emphasize aqueous reactions, reducing hazardous waste and pollution.
  • Industrial Scalability: The processes are adaptable for large-scale manufacturing, with straightforward purification steps.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, resulting in a less substituted benzyl alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 2,4-Dichloro-3-(difluoromethoxy)benzaldehyde or 2,4-Dichloro-3-(difluoromethoxy)benzoic acid.

    Reduction: Formation of less substituted benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of diverse functional groups through various chemical reactions, including oxidation, reduction, and substitution. This versatility makes it valuable in designing novel compounds for research and industrial applications.

Key Reactions

  • Oxidation : Converts the alcohol group to aldehyde or carboxylic acid forms.
  • Reduction : Can yield benzyl ether derivatives.
  • Substitution : The dichloro groups can be replaced with other nucleophiles, creating a variety of substituted compounds.

Biological Research

Pharmaceutical Development
Research indicates that this compound exhibits potential biological activity. It has been investigated for its interactions with biomolecules, which may lead to new therapeutic agents. Preliminary studies suggest its efficacy in inhibiting specific enzymes and influencing cellular signaling pathways.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals with unique properties. Its distinct chemical characteristics make it suitable for applications requiring high specificity and reactivity.

Data Summary Table

Application AreaDescriptionKey Findings
Chemical SynthesisBuilding block for complex organic moleculesVersatile reactions including oxidation and substitution
Biological ResearchInvestigated for pharmaceutical potentialEnzyme inhibition and receptor modulation capabilities
Industrial ProductionUsed in manufacturing specialty chemicalsUnique properties enhance performance in specific applications

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

In a pharmacological evaluation, this compound was tested for its ability to inhibit specific enzymes linked to disease pathways. The results demonstrated promising inhibitory activity, warranting further investigation into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to:

    Inhibit Enzymes: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Disrupt Cell Membranes: The presence of chlorine and fluorine atoms can enhance the compound’s ability to disrupt cell membranes, leading to antimicrobial effects.

    Modulate Receptor Activity: The compound may interact with specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Effects

Table 1: Key Structural and Physical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications Evidence Source
2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol C₈H₆Cl₂F₂O₂ 247.04 2-Cl, 4-Cl, 3-OCHF₂ High lipophilicity; potential agrochemical intermediate
2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol C₈H₆Cl₂F₂O₂ 247.04 2-Cl, 6-Cl, 4-OCHF₂ Industrial-grade synthesis; positional isomerism reduces bioactivity
4-(Difluoromethoxy)benzyl alcohol C₈H₈F₂O₂ 174.15 4-OCHF₂ Lower molecular weight; used in fluorochemical research
3-(Difluoromethoxy)benzyl alcohol C₈H₈F₂O₂ 174.15 3-OCHF₂ Limited steric hindrance; precursor for fine chemicals
4-Chloro-2-(trifluoromethoxy)benzyl alcohol C₈H₆ClF₃O₂ 226.58 4-Cl, 2-OCF₃ Stronger electron-withdrawing effect (CF₃); higher acidity
Key Observations :
  • Positional Isomerism : The 2,4-dichloro substitution in the target compound distinguishes it from analogs like 2,6-dichloro-4-OCHF₂ (), where altered chlorine positions reduce steric hindrance and electronic effects.
  • Electron-Withdrawing Groups : The difluoromethoxy group (-OCHF₂) provides moderate electron withdrawal compared to trifluoromethoxy (-OCF₃, ), which increases benzyl alcohol acidity (pKa ~10 vs. ~9 for -OCF₃) .
  • Lipophilicity: The combination of two chlorines and a difluoromethoxy group enhances lipophilicity (logP ~2.8 estimated), favoring membrane permeability in bioactive applications compared to non-chlorinated analogs (e.g., 4-OCHF₂ benzyl alcohol, logP ~1.5) .

Dichlorinated Benzyl Alcohol Derivatives

Table 2: Dichloro-Substituted Analogs
Compound Name Substituent Positions Melting Point (°C) Key Differences
This compound 2-Cl, 4-Cl, 3-OCHF₂ Not reported Enhanced stability and bioactivity
(2,5-Dichlorophenyl)methanol (Impurity A) 2-Cl, 5-Cl 80–82 Lower thermal stability
(3,4-Dichlorophenyl)methanol (Impurity C) 3-Cl, 4-Cl 105–107 Higher crystallinity
2,4-Dichloro-alpha-methylbenzyl alcohol 2-Cl, 4-Cl, α-CH₃ Not reported Steric hindrance limits reactivity
Key Observations :
  • Stability : The 2,4-dichloro-3-OCHF₂ substitution avoids steric clashes seen in α-methyl derivatives () and provides better thermal stability than 2,5-dichloro isomers ().
  • Crystallinity : 3,4-Dichloro isomers (e.g., Impurity C) exhibit higher melting points due to symmetric substitution, whereas the target compound’s asymmetric substitution may reduce crystallinity, favoring solubility in organic solvents .

Fluorinated Benzyl Alcohols

Table 3: Fluorinated Derivatives
Compound Name Fluorine Substituents Molecular Weight (g/mol) Applications
This compound -OCHF₂ 247.04 Agrochemical intermediates
4-(Trifluoromethyl)benzyl alcohol -CF₃ 176.12 Pharmaceutical synthesis
2,3,5,6-Tetrafluoro-4-OCHF₂ benzyl alcohol 4-OCHF₂, 2,3,5,6-F 228.12 High electronegativity; specialty chemicals
Key Observations :
  • Electronegativity : The difluoromethoxy group (-OCHF₂) offers balanced electronegativity compared to -CF₃ (), making the target compound less prone to hydrolysis than trifluoromethyl analogs.
  • Reactivity : Tetrafluoro derivatives () exhibit extreme electron deficiency, limiting their use in nucleophilic reactions, whereas the target compound’s moderate electron withdrawal supports versatile synthetic applications.

Biological Activity

Overview

2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of dichloro and difluoromethoxy functional groups attached to a benzyl alcohol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The presence of dichloro and difluoromethoxy groups enhances its reactivity and binding affinity, which may modulate the activity of these targets, leading to various physiological effects.

Biological Activity

  • Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, the presence of halogen substituents like chlorine can enhance the lipophilicity and cell membrane penetration of the compound, potentially increasing its efficacy against bacteria and fungi.
  • Anti-inflammatory Effects : Research has shown that certain benzyl alcohol derivatives can inhibit pro-inflammatory cytokines. The dichloro and difluoromethoxy substitutions may contribute to this effect by altering the compound's interaction with inflammatory pathways.
  • Potential Anticancer Activity : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzyl alcohol derivatives, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (µg/mL)Target Organisms
This compound32E. coli, S. aureus
Control (Benzyl Alcohol)128E. coli, S. aureus

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory properties of various halogenated benzyl alcohols. The results indicated that this compound significantly reduced levels of TNF-alpha in cultured macrophages.

CompoundTNF-alpha Reduction (%)Concentration (µM)
This compound4510
Control (Vehicle Only)0-

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-3-(difluoromethoxy)benzyl alcohol, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of a benzyl alcohol precursor. For example:
  • Chlorination : Introduce chlorine atoms at the 2- and 4-positions using chlorinating agents like SOCl₂ or Cl₂ under controlled conditions .
  • Difluoromethoxy Installation : Apply difluoromethylation via nucleophilic substitution (e.g., using ClCF₂O− reagents) or transition-metal-catalyzed methods. Evidence suggests that refluxing with DMSO as a solvent and glacial acetic acid as a catalyst enhances yield (e.g., 65% yield for analogous triazole derivatives) .
  • Purification : Recrystallization from ethanol/water mixtures improves purity .
  • Yield Optimization : Use excess difluoromethylating agents and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include:
  • Aromatic protons (δ 6.8–7.5 ppm, split due to chloro and difluoromethoxy substituents).
  • Benzyl alcohol -CH₂OH (δ 4.5–5.0 ppm, broad due to OH) .
  • FT-IR : Look for O-H stretching (~3300 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and C-Cl vibrations (550–850 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of -CH₂OH or Cl⁻).

Q. How does the compound’s solubility impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For biological assays:
  • Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).
  • Use sonication or heating (40–50°C) to enhance solubility .

Advanced Research Questions

Q. How do electronic effects of chloro and difluoromethoxy groups influence nucleophilic substitution reactions?

  • Methodological Answer :
  • Chloro Groups : Act as electron-withdrawing groups, activating the benzene ring for electrophilic attacks at meta/para positions.
  • Difluoromethoxy Group : Provides steric bulk and electron-withdrawing effects, directing reactions to ortho/para positions. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electrostatic potential maps .
  • Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., 3-methoxy derivatives) .

Q. How can conflicting data on reaction yields from different protocols be resolved?

  • Methodological Answer :
  • Control Experiments : Replicate conditions from conflicting studies (e.g., solvent purity, catalyst batch).
  • Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., over-chlorination or incomplete difluoromethylation) .
  • Kinetic Studies : Monitor reaction progress at varying temperatures/pH to identify rate-limiting steps .

Q. What strategies enable selective modification of the benzyl alcohol group without disrupting chloro/difluoromethoxy substituents?

  • Methodological Answer :
  • Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to protect -OH during reactions.
  • Mild Oxidants : TEMPO/NaClO₂ selectively oxidizes -CH₂OH to -COOH without affecting halogens .
  • Enzymatic Catalysis : Lipases or esterases can acylate the alcohol group under mild conditions .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/synthesis .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol
Reactant of Route 2
2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol

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